An In-depth Technical Guide to Azido-PEG3-CH2CO2Me: A Versatile Linker for Advanced Bioconjugation
An In-depth Technical Guide to Azido-PEG3-CH2CO2Me: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-CH2CO2Me, with the systematic name methyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate, is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. Its structure incorporates a terminal azide group, a hydrophilic triethylene glycol (PEG3) spacer, and a methyl ester functionality. This unique combination of features makes it a valuable tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The azide group provides a reactive handle for highly efficient and bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the precise and stable ligation of Azido-PEG3-CH2CO2Me to molecules containing alkyne or strained alkyne moieties. The hydrophilic PEG3 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, while the methyl ester can be hydrolyzed to a carboxylic acid, offering an additional point for conjugation or modification.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Azido-PEG3-CH2CO2Me, including detailed experimental protocols and data presentation to support its use in research and development.
Core Data Presentation
Quantitative data for Azido-PEG3-CH2CO2Me is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₇N₃O₅ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| CAS Number | 1253389-31-9 | [1] |
| Appearance | Colorless to light yellow oil/liquid | [2] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C in the dark |
Synthesis and Characterization
Characterization of Azido-PEG3-CH2CO2Me would typically involve the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by identifying the characteristic peaks for the protons and carbons in the PEG chain, the azidoethyl group, and the methyl acetate moiety.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of Azido-PEG3-CH2CO2Me.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an alkyne-functionalized molecule to Azido-PEG3-CH2CO2Me.
Materials:
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Azido-PEG3-CH2CO2Me
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Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
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Solvent (e.g., DMSO, DMF, or a mixture with water)
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Nitrogen or Argon gas
Procedure:
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Preparation of Reactants: Dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1 equivalents) of Azido-PEG3-CH2CO2Me in the chosen solvent in a reaction vessel. Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).
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Reaction Setup: Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.
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Initiation of the Reaction: Add the copper catalyst. This is typically done by adding the CuSO₄ solution (e.g., 0.1 equivalents) followed by the sodium ascorbate solution (e.g., 0.5 equivalents). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. The use of a copper-chelating ligand can improve catalyst stability.
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Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
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Work-up and Purification: Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst. Dilute the reaction mixture with an appropriate solvent and wash with water or brine. Dry the organic layer over a drying agent (e.g., sodium sulfate) and concentrate under reduced pressure. Purify the resulting triazole-linked product by flash column chromatography on silica gel or by preparative HPLC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a strained alkyne-containing molecule (e.g., DBCO-functionalized) with Azido-PEG3-CH2CO2Me.
Materials:
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Azido-PEG3-CH2CO2Me
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Strained alkyne-functionalized molecule (e.g., DBCO-protein)
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Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
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Reactant Preparation: Prepare the azide-labeled molecule (if not already prepared) in the desired reaction buffer. Dissolve the strained alkyne-functionalized molecule in a compatible solvent.
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Conjugation Reaction: Mix the Azido-PEG3-CH2CO2Me and the strained alkyne-functionalized molecule in the reaction buffer. The reaction is typically performed at a 1.5 to 10-fold molar excess of the azide component.
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Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
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Purification: Purify the resulting bioconjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Applications in Drug Development
Azido-PEG3-CH2CO2Me is a key component in the construction of sophisticated therapeutic agents.
Antibody-Drug Conjugates (ADCs)
In ADC development, Azido-PEG3-CH2CO2Me can be used to link a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC, while the stable triazole linkage formed via click chemistry ensures the integrity of the conjugate in circulation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Azido-PEG3-CH2CO2Me serves as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand. The length and composition of the PEG linker are critical for optimal ternary complex formation and subsequent protein degradation.
Visualizations
Experimental Workflow: PROTAC Synthesis via Click Chemistry
Caption: A generalized workflow for the synthesis of a PROTAC molecule using Azido-PEG3-CH2CO2Me as a linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The mechanism of action for a PROTAC, leading to the degradation of a target protein.
